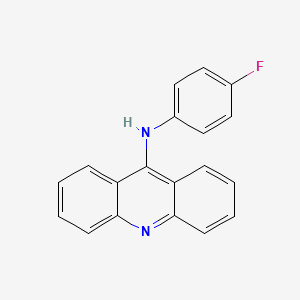
3-Chloro-1-nitronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1-nitronaphthalene is an organic compound that belongs to the class of nitroaromatic compounds It is a derivative of naphthalene, where a chlorine atom is substituted at the third position and a nitro group at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-nitronaphthalene typically involves the nitration of 3-chloronaphthalene. The nitration process is an electrophilic aromatic substitution reaction where a nitronium ion (NO₂⁺) acts as the electrophile. The reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction conditions need to be carefully controlled to ensure the selective nitration at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the nitration process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-1-nitronaphthalene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include hydroxide ions, amines, and thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Sodium hydroxide for hydroxylation, ammonia for amination, and thiols for thiolation.
Major Products Formed
Reduction: 3-Chloro-1-aminonaphthalene.
Substitution: Depending on the nucleophile, products such as 3-hydroxy-1-nitronaphthalene, 3-amino-1-nitronaphthalene, or 3-thio-1-nitronaphthalene can be formed.
Applications De Recherche Scientifique
3-Chloro-1-nitronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Material Science: It is used in the development of advanced materials with specific properties, such as fluorescence and photostability.
Biological Studies: The compound can be used to study the effects of nitroaromatic compounds on biological systems, including their toxicity and metabolic pathways.
Mécanisme D'action
The mechanism of action of 3-Chloro-1-nitronaphthalene in chemical reactions involves the electrophilic nature of the nitro group and the nucleophilic substitution potential of the chlorine atom. The nitro group can participate in redox reactions, while the chlorine atom can be displaced by nucleophiles. These properties make it a versatile compound in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Nitronaphthalene: A nitro group at the first position without any chlorine substitution.
2-Chloro-1-nitronaphthalene: Chlorine substitution at the second position instead of the third.
3-Bromo-1-nitronaphthalene: Bromine substitution at the third position instead of chlorine.
Uniqueness
3-Chloro-1-nitronaphthalene is unique due to the combined presence of both a chlorine atom and a nitro group on the naphthalene ring. This combination imparts distinct reactivity patterns, making it valuable for specific synthetic applications where both electrophilic and nucleophilic sites are required.
Propriétés
Numéro CAS |
56961-39-8 |
|---|---|
Formule moléculaire |
C10H6ClNO2 |
Poids moléculaire |
207.61 g/mol |
Nom IUPAC |
3-chloro-1-nitronaphthalene |
InChI |
InChI=1S/C10H6ClNO2/c11-8-5-7-3-1-2-4-9(7)10(6-8)12(13)14/h1-6H |
Clé InChI |
FDBCEJTXDLBXOX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=C2[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


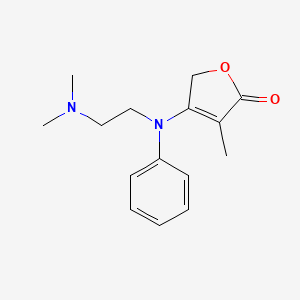
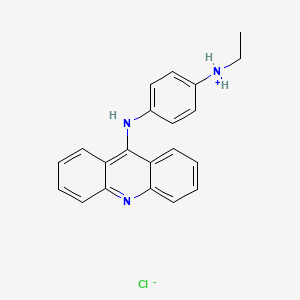
![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-](/img/structure/B13761876.png)
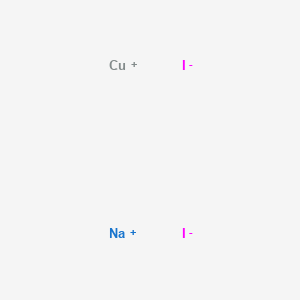
![Benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B13761885.png)

![2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(4-chlorophenoxy)-N-(2-{[2-(diethylamino)ethoxy]carbonyl}phenyl)propanimidic acid (1/1)](/img/structure/B13761891.png)
![trimethyl-[2-oxo-2-[(2Z)-2-pentylidenehydrazinyl]ethyl]azanium;chloride](/img/structure/B13761893.png)
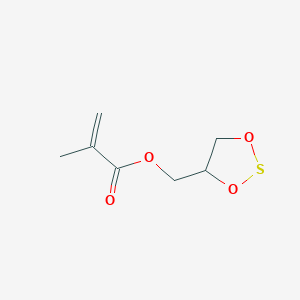
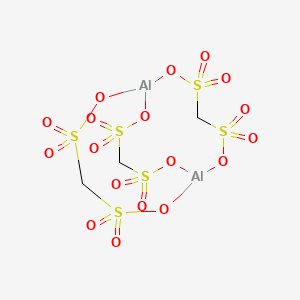

![copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate](/img/structure/B13761913.png)

